molecular formula C23H18ClN3O3S2 B2626070 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394229-15-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2626070
CAS No.: 394229-15-3
M. Wt: 483.99
InChI Key: QFWNMSFLHFOZMN-WJTDDFOZSA-N
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety, a sulfonyl group, and an indoline ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: Starting with 6-chloro-3-methylbenzo[d]thiazole, the core structure is synthesized through a cyclization reaction involving a thiourea derivative and an appropriate halogenated precursor.

    Ylidene Formation: The benzothiazole core is then reacted with a suitable aldehyde or ketone to form the ylidene linkage.

    Sulfonylation: The indoline ring is introduced via a sulfonylation reaction, where the sulfonyl chloride derivative of indoline is reacted with the intermediate compound.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S2/c1-26-20-11-8-17(24)14-21(20)31-23(26)25-22(28)16-6-9-18(10-7-16)32(29,30)27-13-12-15-4-2-3-5-19(15)27/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNMSFLHFOZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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